molecular formula C17H14N4O3S B4912014 2-(benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide

2-(benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide

Cat. No.: B4912014
M. Wt: 354.4 g/mol
InChI Key: PIKXZVQNMCVKLS-UHFFFAOYSA-N
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Description

2-(Benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 2-(benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide typically involves the reaction of benzenesulfonamide with N-phenylpyrimidine-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

2-(Benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(Benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

2-(Benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide can be compared with other sulfonamide derivatives such as sulfamethazine and sulfadiazine. While all these compounds share the sulfonamide functional group, they differ in their specific structures and biological activities . For example:

Properties

IUPAC Name

2-(benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-16(20-14-7-3-1-4-8-14)13-11-18-17(19-12-13)21-25(23,24)15-9-5-2-6-10-15/h1-12H,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKXZVQNMCVKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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